3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by halogenation to introduce the iodine atom and chlorophenyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be performed using iodine (I₂) and chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Introduction of different halogen atoms or other substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid
3-(3-Chlorophenyl)-4-bromo-1H-pyrazole-5-carboxylic acid
3-(3-Chlorophenyl)-4-fluoro-1H-pyrazole-5-carboxylic acid
Uniqueness: 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the iodine atom, in particular, can enhance its binding affinity and selectivity towards certain targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIN2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYAHBDVXHZADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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